Edelfosine
Overview
Description
Edelfosine is a synthetic alkyl-lysophospholipid and a potent immunomodulator . It’s an effective inhibitor of tumor cell proliferation and has anti-tumor activity . Edelfosine induces apoptosis in a variety of cancer cells and accumulates in the cell membrane, where it alters lipid composition .
Synthesis Analysis
Edelfosine is a synthetic analog of 2-lysophosphatidylcholine . It’s incorporated by highly proliferating cells, such as activated immune cells . The drug acts on cellular membranes by selectively aggregating the cell death receptor Fas in membrane rafts and interfering with phosphatidylcholine (PC) synthesis, subsequently inducing apoptosis .
Molecular Structure Analysis
The molecular formula of Edelfosine is C27H58NO6P . Its average mass is 523.726 Da and its monoisotopic mass is 523.400146 Da .
Chemical Reactions Analysis
Edelfosine induces metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis . Specifically, it stimulates the TCA cycle . These metabolic perturbations are coupled with an increase in nucleic acid synthesis de novo, indicating acceleration of biosynthetic and reparative processes .
Physical And Chemical Properties Analysis
Edelfosine has a molar mass of 523.736 g·mol−1 . It’s a synthetic alkyl-lisophospholipid with anti-tumor activity .
Scientific Research Applications
Synthetic Antitumor Lipids and Cancer Therapy
Synthetic antitumor lipids, including Edelfosine, are lysophosphatidylcholine derivatives characterized by their non-mutagenic properties and selective action against cancer cells. The clinical efficacy of these drugs stems from their unique biophysical properties and specific interactions with lipid components of cell membranes. This interaction is believed to disrupt the organization and function of membranes, thereby affecting cellular survival and signaling pathways. Edelfosine and similar compounds, such as Miltefosine, Perifosine, Erufosine, and Erucylphosphocholine, have been reviewed for their role in cancer therapy, detailing the mechanisms that may contribute to their selectivity for cancer cells. This includes the potential alteration of membrane microdomains critical for cell survival, leading to apoptosis in cancerous cells without harming normal cells (Zaremberg, Ganesan, & Mahadeo, 2019).
Future Directions
Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has shown efficacy in the animal model of MS, experimental autoimmune encephalomyelitis (EAE) . Edelfosine is already FDA-approved and there are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .
properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
Record name | Edelfosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edelfosine | |
CAS RN |
70641-51-9, 65492-82-2 | |
Record name | Edelfosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edelfosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC343649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EDELFOSINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Edelfosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDELFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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